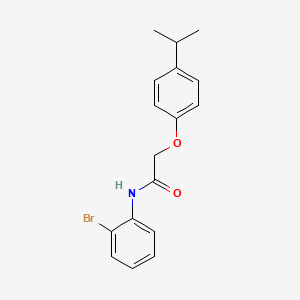
2-(2,5-Dimethylphenyl)phenol
Overview
Description
2-(2,5-Dimethylphenyl)phenol is a chemical compound with the CAS Number: 52220-74-3. Its molecular weight is 198.26 and its linear formula is C14H14O . It is also known as 2’,5’-dimethyl [1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)phenol consists of a biphenyl core with two methyl groups and one hydroxyl group . The InChI code for this compound is 1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 .Physical And Chemical Properties Analysis
2-(2,5-Dimethylphenyl)phenol is a crystalline compound . The physical properties of phenols are chiefly due to the hydroxyl group. Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Scientific Research Applications
1. Polymer Chemistry
Overview
2,5-xylenol has been extensively studied in polymer chemistry due to its reactivity and structural features. It can be used as a monomer in copolymerization reactions.
Application Summary
In oxidative coupling copolycondensation reactions, 2,5-xylenol can be copolymerized with other phenolic compounds, such as 2,6-dimethylphenol (26DMP) . The resulting copolymers exhibit unique properties based on the combination of different monomers.
Experimental Procedures
Results and Outcomes
The copolymers obtained from 2,5-xylenol and 26DMP exhibit improved thermal stability, mechanical properties, and chemical resistance compared to homopolymers. These materials find applications in coatings, adhesives, and engineering plastics.
3. Pharmaceutical Intermediates
Overview
2,5-xylenol serves as a building block for the synthesis of pharmaceutical compounds.
Application Summary
Chemists use 2,5-xylenol as an intermediate in the synthesis of drugs, such as antihypertensive agents and antifungal medications.
Experimental Procedures
Results and Outcomes
The successful synthesis of pharmaceutical intermediates enables the production of essential medications.
These are just three of the six applications of 2,5-xylenol. Its versatility extends to fields like agrochemicals, fragrances, and more. Researchers continue to explore its potential in diverse contexts, making it a valuable compound in scientific research . If you’d like further details on the remaining applications, feel free to ask! 😊
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQBTDWTJXTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606071 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)phenol | |
CAS RN |
52220-74-3 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




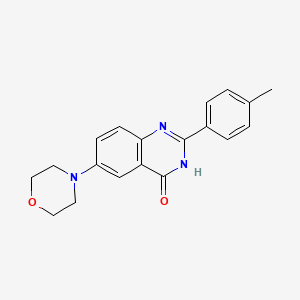


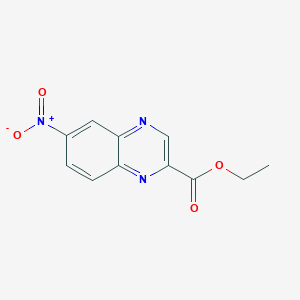
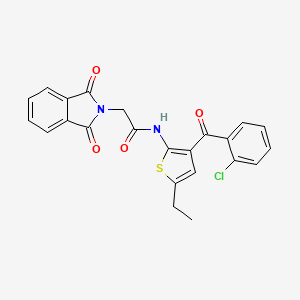

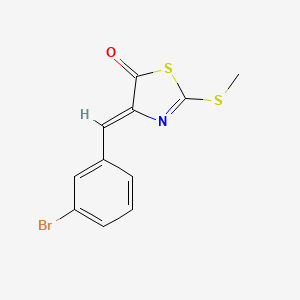
![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)

